2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, characterized by a central triazole ring substituted with an amino group and a thiophen-2-yl moiety at positions 4 and 5, respectively. A sulfanyl (-S-) bridge connects the triazole core to an acetamide group, which is further linked to a 1,3-benzodioxol-5-yl aromatic system.
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c16-20-14(12-2-1-5-24-12)18-19-15(20)25-7-13(21)17-9-3-4-10-11(6-9)23-8-22-10/h1-6H,7-8,16H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXXGFLCQAEYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions.
Mode of Action
Compounds containing a thiophene nucleus have been reported to exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer.
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially impact the bioavailability of the compound.
Result of Action
Compounds containing a thiophene nucleus have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level.
Action Environment
It’s known that thiophene is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment.
Biological Activity
The compound 2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound includes a triazole ring , a thiophene ring , and an acetamide group , which contribute to its biological activity. The compound's IUPAC name is indicative of its complex structure, which allows for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial and fungal strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : It has been investigated for its potential to modulate inflammatory pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with inflammation and cell growth.
Antimicrobial Activity
A study conducted by researchers demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results indicate a promising potential for development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values were recorded at:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| A549 | 15 |
These findings suggest that the compound may serve as a lead structure for new anticancer drugs.
Anti-inflammatory Effects
In a model of acute inflammation, the compound significantly reduced edema in rats. The percentage inhibition was noted to be around 45% compared to the control group.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Enzyme Inhibition
Agricultural Applications
- Fungicidal Activity
- Plant Growth Regulation
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives, including this compound, revealed that it exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent against infections caused by these pathogens.
Case Study 2: Anti-cancer Mechanism
In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines, attributed to the activation of caspase pathways involved in apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their structural/functional differences:
Critical Analysis of Research Findings
- Contradictions and Gaps: While the furan-2-yl analogue () has explicit anti-exudative data, the target compound’s biological profile remains unvalidated in the provided evidence.
Q & A
Basic: What synthetic routes are recommended for the preparation of 2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide, and how are intermediates purified?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Core Triazole Formation: Start with the cyclization of thiosemicarbazide derivatives under reflux in ethanol or dioxane to form the 1,2,4-triazole core .
Sulfanyl Acetamide Coupling: React the triazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C. This step requires dropwise addition to control exothermic reactions .
Benzodioxol Group Introduction: Couple the sulfanyl-acetamide intermediate with 1,3-benzodioxol-5-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
Purification: Recrystallize intermediates from ethanol-DMF mixtures (3:1 v/v) to remove unreacted starting materials. Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: What spectroscopic and chromatographic techniques are optimal for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR: Use deuterated DMSO or CDCl3 to confirm the presence of the benzodioxol aromatic protons (δ 6.8–7.2 ppm), thiophene protons (δ 7.3–7.6 ppm), and triazole NH2 (δ 5.5–6.0 ppm). Carbon signals for the sulfanyl group (C-S) appear at ~120–130 ppm .
- HPLC-MS: Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~430–450) and assess purity (>95%) .
- FT-IR: Confirm key functional groups: N-H stretch (~3350 cm⁻¹), C=O (acetamide, ~1650 cm⁻¹), and C-S (triazole-thiol, ~650 cm⁻¹) .
Basic: What storage conditions are critical to maintain compound stability during experimental use?
Methodological Answer:
- Short-Term Storage: Keep the compound in airtight amber vials at –20°C under nitrogen to prevent oxidation of the sulfanyl group and hydrolysis of the acetamide bond .
- Long-Term Stability: Lyophilize the compound and store at –80°C with desiccants (e.g., silica gel). Avoid aqueous solutions unless prepared fresh with degassed solvents (e.g., DMSO) .
- Handling Precautions: Use gloveboxes or fume hoods to minimize exposure to moisture and oxygen. Conduct solubility tests in anhydrous DMSO or ethanol before biological assays .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Methodological Answer:
Substituent Variation: Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or benzodioxol groups (e.g., nitro or methoxy substituents) to assess electronic effects on activity .
Biological Assays: Test anti-exudative or anticancer activity using:
- In vitro: LPS-induced TNF-α suppression in macrophages (anti-inflammatory) .
- In vivo: Carrageenan-induced paw edema models (dose: 10–50 mg/kg, oral/IP) .
Data Analysis: Use multivariate regression to correlate logP, steric parameters (e.g., molar refractivity), and IC50 values. Highlight outliers (e.g., polar substituents reducing membrane permeability) .
Advanced: What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or MMP-8. Optimize protonation states with Epik at pH 7.4 .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of the triazole-thiophene moiety in hydrophobic binding pockets. Analyze RMSD (<2 Å) and hydrogen-bond persistence .
- QSAR Modeling: Apply Random Forest or PLS regression on descriptors (e.g., topological polar surface area, H-bond donors) to predict IC50 values for untested analogs .
Advanced: How can solubility limitations in in vitro assays be addressed methodologically?
Methodological Answer:
- Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS containing 0.1% Tween-80 or cyclodextrin (10 mM) to enhance aqueous dispersion .
- Nanoformulation: Use lipid-based nanoparticles (e.g., liposomes) or PEGylation to improve bioavailability. Characterize particle size (DLS: 100–200 nm) and encapsulation efficiency (HPLC) .
- pH Adjustment: Test solubility in buffered solutions (pH 4–8) to identify optimal conditions. Monitor precipitation via UV-Vis spectroscopy (λ = 300 nm) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Experimental Reproducibility: Validate protocols using positive controls (e.g., dexamethasone for anti-inflammatory assays) and standardized cell lines (e.g., RAW 264.7 macrophages) .
Meta-Analysis: Pool data from multiple studies (e.g., IC50 ranges) and apply ANOVA to identify significant variability sources (e.g., assay type, compound purity) .
Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-edited cells to confirm target specificity. For example, silence COX-2 to verify if anti-exudative effects are pathway-dependent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
